(3,3-Difluorocyclohexyl)methanamine hydrochloride
Overview
Description
(3,3-Difluorocyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring, which significantly influences its reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclohexyl)methanamine hydrochloride typically involves the fluorination of cyclohexylmethanamine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the cyclohexyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylmethanamine .
Scientific Research Applications
(3,3-Difluorocyclohexyl)methanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclohexyl)methanamine
- Cyclohexylmethanamine
- (3,3-Dichlorocyclohexyl)methanamine
Uniqueness
(3,3-Difluorocyclohexyl)methanamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and altered electronic effects compared to non-fluorinated analogs .
Properties
IUPAC Name |
(3,3-difluorocyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-2-6(4-7)5-10;/h6H,1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFFOOFGJJVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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